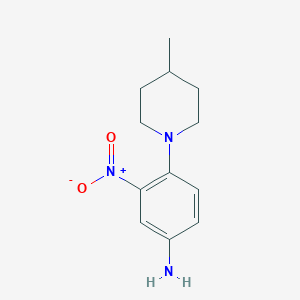

4-(4-Methylpiperidin-1-yl)-3-nitroaniline

Descripción

General Context of Aniline (B41778) Chemistry

Aniline, the simplest aromatic amine, and its derivatives are foundational pillars in the field of organic chemistry. wikipedia.orgthieme-connect.com Their utility spans from being pivotal starting materials in large-scale industrial processes to serving as versatile intermediates in the synthesis of fine chemicals. thieme-connect.comnih.gov

Aromatic amines are a critical class of organic compounds that serve as precursors to a vast array of more complex molecules. wikipedia.orgresearchgate.net Their significance stems from the reactivity of the amino group, which can be readily transformed into a variety of other functionalities. rsc.org This versatility makes them indispensable in the synthesis of pharmaceuticals, dyes, pigments, and polymers. researchgate.netijnrd.org For instance, the diazotization of aromatic amines to form diazonium salts is a cornerstone of azo dye production. nih.govresearchgate.net Furthermore, the amino group strongly activates the aromatic ring towards electrophilic substitution, facilitating the introduction of other substituents. encyclopedia.pub

The diverse applications of aromatic amines are a testament to their importance in synthetic organic chemistry.

Table 1: Major Applications of Aromatic Amines

| Application Area | Examples of End Products |

| Dyes and Pigments | Azo dyes, triphenylmethane (B1682552) dyes |

| Pharmaceuticals | Analgesics, antibacterials, antihistamines |

| Polymers | Polyurethanes, polyamides, epoxy resins |

| Agrochemicals | Herbicides, fungicides, insecticides |

Nitro-substituted anilines are particularly valuable intermediates in organic synthesis. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the aniline ring. acs.org This electronic effect can be exploited to direct the regioselectivity of further chemical modifications. nih.gov

A primary role of nitro-substituted anilines is to serve as precursors to other functional groups. The nitro group can be readily reduced to an amino group, providing a pathway to synthesize diaminoaromatic compounds. ajchem-a.com This transformation is a key step in the production of various dyes, polymers, and pharmaceuticals. researchgate.netnih.gov The differential reactivity of the two amino groups in the resulting diamine allows for selective functionalization. Moreover, the presence of both an amino and a nitro group on the same aromatic ring opens up possibilities for intramolecular reactions to form heterocyclic compounds. The synthesis of p-nitroaniline, for example, is a common multi-step process in organic chemistry laboratories, highlighting its instructional and practical importance. acs.orgbiologyinsights.com

Overview of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. ijnrd.orgnih.gov Its prevalence in natural products and synthetic drugs underscores its structural and functional significance. encyclopedia.pub

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of the nitrogen atom introduces additional conformational possibilities, particularly concerning the orientation of the N-H bond or N-substituent, which can be either axial or equatorial. nih.gov The equatorial conformation is generally more stable. nih.gov This conformational preference is crucial in the design of bioactive molecules, as the three-dimensional arrangement of substituents on the piperidine ring dictates its interaction with biological targets. nih.gov The introduction of chiral centers into the piperidine scaffold can further refine its spatial properties, enhancing biological activity and selectivity. thieme-connect.comresearchgate.net

Substituted piperidines are among the most important synthetic fragments in drug design and are found in a wide range of pharmaceuticals. nih.gov Their utility as synthetic scaffolds stems from their ability to present functional groups in a well-defined three-dimensional space, allowing for precise interactions with biological macromolecules. nih.gov The piperidine framework is present in drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, and antihistamines. ijnrd.orgnih.gov

The development of efficient and stereoselective methods for the synthesis of highly functionalized piperidines is an active area of research. acs.orgajchem-a.com These methods often involve multi-component reactions, cyclization strategies, and the functionalization of pre-existing piperidine rings. rsc.orgnih.gov The versatility of the piperidine scaffold ensures its continued importance in the discovery of new therapeutic agents. researchgate.netresearchgate.net

Table 2: Examples of Drug Classes Containing the Piperidine Scaffold

| Therapeutic Class | Example Drug(s) |

| Analgesics (Opioids) | Fentanyl, Meperidine |

| Antipsychotics | Haloperidol, Risperidone |

| Antihistamines | Loratadine, Fexofenadine |

| Alzheimer's Disease | Donepezil |

| Anticancer Agents | Various kinase inhibitors |

Rationale for Research on 4-(4-Methylpiperidin-1-yl)-3-nitroaniline

The rationale for investigating the chemical compound this compound arises from the strategic combination of two key pharmacologically and synthetically relevant moieties: a nitro-substituted aniline and a 4-methylpiperidine (B120128) group. This molecular architecture suggests potential for diverse applications and further chemical exploration.

The 3-nitroaniline (B104315) core serves as a versatile synthetic handle. The nitro group can be readily reduced to a primary amine, opening a pathway to the synthesis of substituted phenylenediamines. These diamines are valuable precursors for the construction of various heterocyclic systems and can also be used to modulate the electronic and photophysical properties of the molecule, which is of interest in the development of novel dyes and functional materials.

On the other hand, the 4-methylpiperidine unit is a well-established pharmacophore found in numerous biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. The methyl group at the 4-position of the piperidine ring can provide a specific steric and electronic profile that may be advantageous for binding to particular enzymes or receptors.

Therefore, the synthesis and study of this compound are driven by the prospect of creating a library of novel compounds. By leveraging the reactivity of the nitroaniline core and the favorable properties of the methylpiperidine scaffold, this research could lead to the discovery of new drug candidates with a range of potential therapeutic applications or new materials with interesting optical or electronic properties. The compound itself can be seen as a key intermediate for accessing a wider chemical space with promising biological or material science applications.

Propiedades

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMBZUFGDTYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 4 Methylpiperidin 1 Yl 3 Nitroaniline

Precursor-Based Synthesis Approaches

The construction of 4-(4-methylpiperidin-1-yl)-3-nitroaniline fundamentally depends on the availability of suitable starting materials that can be chemically altered to introduce the required functional groups in the correct positions.

Utilizing Nitrated Anilines as Starting Materials

A common and effective strategy begins with a pre-functionalized nitrated aniline (B41778). This approach leverages established reactions to either synthesize the necessary aniline precursor or to modify it for subsequent steps.

The synthesis of the required nitroaniline precursors often starts with the nitration of a substituted aniline. A key step is the electrophilic aromatic substitution to install a nitro group onto the aromatic ring. For instance, the synthesis of 4-fluoro-3-nitroaniline, a direct precursor for the target molecule, is accomplished by the nitration of p-fluoroaniline. google.com

To prevent over-nitration and to control the regioselectivity, the highly activating amino group is often protected, for example, through acetylation to form an acetanilide. magritek.comhopemaxchem.com The acetamido group directs the incoming nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, to the positions ortho and para to it. magritek.comhopemaxchem.com For the synthesis of a precursor like 4-fluoro-3-nitroaniline, the nitration of p-fluoroaniline is carried out under anhydrous conditions to yield the desired product, which can then be purified. google.com This method provides the 4-halo-3-nitroaniline scaffold necessary for the subsequent introduction of the piperidine (B6355638) ring.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. In the context of synthesizing complex anilines, this process is adapted into a one-pot reaction starting from nitroarenes. researchgate.netfrontiersin.org This tandem strategy involves the in-situ reduction of a nitro group to a primary amine, which then condenses with an aldehyde or ketone to form an imine. researchgate.netnih.gov The subsequent reduction of the imine intermediate yields the N-substituted aniline. researchgate.net

While not a direct route to this compound itself, this methodology is crucial for synthesizing diverse N-substituted aniline precursors. researchgate.net The process is often catalyzed by transition metals like palladium or iridium and uses various hydrogen sources, including formic acid or diboron (B99234) compounds. nih.govorganic-chemistry.org This approach offers a step-economical alternative to traditional methods by using readily available nitro compounds as the amine source, thereby avoiding a separate reduction and purification step. frontiersin.orgnih.gov The versatility of this reaction allows for the creation of a wide range of functionalized anilines that could, in subsequent steps, be further modified to produce complex targets.

Integration of Piperidine Moieties

The final and key step in the synthesis of this compound is the attachment of the 4-methylpiperidine (B120128) ring to the nitroaniline core. This is typically achieved through nucleophilic substitution or metal-catalyzed coupling reactions.

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves treating a halogenated 3-nitroaniline (B104315) precursor, such as 4-chloro-3-nitroaniline (B51477) or 4-fluoro-3-nitroaniline, with 4-methylpiperidine.

The presence of the strongly electron-withdrawing nitro group ortho to the halogen atom activates the aromatic ring toward nucleophilic attack. scispace.comresearchgate.net The reaction proceeds via the addition of the 4-methylpiperidine nucleophile to the carbon atom bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the halide ion (F⁻ or Cl⁻), resulting in the final product. Fluorine is often the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the substitution site. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Below is a table summarizing typical conditions for this type of SNAr reaction.

| Precursor | Nucleophile | Solvent | Base | Temperature | Yield |

| 4-Fluoro-3-nitroaniline | 4-Methylpiperidine | DMSO | K₂CO₃ | 80-120 °C | High |

| 4-Chloro-3-nitroaniline | 4-Methylpiperidine | DMF | Et₃N | 100-150 °C | Moderate-High |

Note: The data in this table is representative of typical SNAr conditions for similar substrates and may vary based on specific literature procedures.

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions provide another powerful avenue for forming the crucial C-N bond between the nitroaniline core and 4-methylpiperidine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. This reaction would involve coupling a halo-nitroaniline (e.g., 4-chloro- or 4-bromo-3-nitroaniline) with 4-methylpiperidine. The catalytic cycle typically requires a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (such as BINAP or Xantphos), and a base (commonly NaOt-Bu or Cs₂CO₃). The reaction is valued for its broad substrate scope and functional group tolerance, although the cost of the catalyst and ligands can be a consideration.

The Ullmann coupling (or Ullmann condensation) is a copper-catalyzed reaction that can also be used to couple an amine with an aryl halide. In this case, 4-chloro- or 4-bromo-3-nitroaniline (B1268468) would be reacted with 4-methylpiperidine in the presence of a copper catalyst (such as CuI or copper powder) and a base, often at elevated temperatures. While generally requiring harsher conditions than the Buchwald-Hartwig reaction, the Ullmann coupling is a classic and often cost-effective method for this type of transformation.

The table below outlines the general components for these coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

| Ullmann Coupling | CuI, Cu₂O | (often none or simple) | K₂CO₃, Cs₂CO₃ | DMF, Pyridine |

Note: This table presents typical components for these reactions; specific conditions would require experimental optimization.

Multi-Step Synthetic Sequences

The construction of this compound is typically achieved through a multi-step pathway that hinges on two key transformations: the formation of a carbon-nitrogen bond to introduce the piperidine ring and the selective reduction of a nitro group. A common and effective strategy begins with a di-substituted aromatic precursor, which allows for sequential and regiocontrolled reactions.

A plausible synthetic route involves:

Nucleophilic Aromatic Substitution (SNAr): This initial step establishes the bond between the aromatic ring and the 4-methylpiperidine nucleophile. A common starting material is a halo-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene. The strong electron-withdrawing nature of the two nitro groups activates the halogen-bearing carbon for nucleophilic attack.

Selective Reduction: Following the successful installation of the piperidine moiety, the subsequent challenge is the selective reduction of one of the two nitro groups to form the primary amine. This transformation yields the final product.

This sequence is advantageous as it builds the molecular complexity in a controlled manner, leveraging the electronic properties of the intermediates to guide the reactions.

The success of the synthetic sequence relies on the efficient execution of key functional group interconversions.

Formation of the C-N Bond via Nucleophilic Aromatic Substitution (SNAr): The introduction of the 4-methylpiperidine group onto the aromatic ring is a critical step. In this SNAr reaction, the piperidine acts as a nucleophile, displacing a leaving group (typically a halide) on the benzene (B151609) ring. The reaction is facilitated by the presence of electron-withdrawing nitro groups positioned ortho and para to the leaving group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction. nih.govresearchgate.net

Selective Nitro Group Reduction: The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. beilstein-journals.org When a molecule contains multiple nitro groups, as in the intermediate 1-(2,4-dinitrophenyl)-4-methylpiperidine, achieving selective reduction of only one group is a significant challenge. This requires a careful choice of reducing agents and reaction conditions to avoid over-reduction to a diamine. Various catalytic systems have been developed to achieve this chemoselectivity. google.com

An alternative synthetic approach could involve introducing the nitro group onto an existing aniline derivative. However, direct nitration of anilines is problematic. The strong activating and basic nature of the amino group leads to undesirable side reactions, including oxidation of the aniline and the formation of a mixture of products. missouri.eduyoutube.com Furthermore, under the strongly acidic conditions required for nitration, the amino group is protonated to form an anilinium ion, which is a meta-director, leading to the incorrect regiochemistry.

To overcome these issues, a protecting group strategy is essential. missouri.edu

Amine Protection: The most common strategy is the protection of the amino group via acylation, typically by reacting the aniline with acetic anhydride (B1165640) to form an acetanilide. youtube.comdoubtnut.com This protection serves two primary purposes:

It moderates the activating effect of the amino group, making the ring less susceptible to over-reaction and oxidation.

The resulting acetamido group is an ortho-, para-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the desired positions. youtube.comlibretexts.org

Deprotection: After the nitration step and any subsequent modifications, the acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the free amino group, yielding the desired nitroaniline product. youtube.com While sulfonamides are also common amine protecting groups, their removal often requires harsher conditions. nih.gov

Reaction Conditions and Optimization in Synthesis

The optimization of reaction conditions, including the choice of catalysts, reagents, solvents, and temperature, is paramount for maximizing the yield and purity of this compound.

The reduction of the nitro group is the most critical step where a variety of catalyst systems and reagents can be employed. The choice often depends on factors like cost, selectivity, and functional group tolerance.

Palladium (Pd): Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups, typically using hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation. commonorganicchemistry.comnih.gov Palladium-catalyzed reactions are often clean and efficient. bohrium.comacs.orgresearchgate.netmdpi.comchemicalbook.comacs.orgresearchgate.netnih.gov However, a potential drawback is its high cost and the risk of non-selective reactions, such as the dehalogenation of aryl halides. nih.gov

Tin (Sn): The reduction of nitroarenes using tin metal or, more commonly, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and reliable method. commonorganicchemistry.com This method is valued for its mildness and ability to reduce nitro groups selectively in the presence of other reducible functionalities. acs.org

Iron (Fe): The use of iron powder in acidic media (e.g., acetic acid or with ammonium (B1175870) chloride) is an economical, effective, and environmentally benign method for nitro group reduction. commonorganicchemistry.comacsgcipr.org It is particularly useful for large-scale industrial syntheses. researchgate.netacs.org Iron salts and complexes have also been developed as catalysts for this transformation. google.comnih.gov

Hydrazine (N₂H₄): Hydrazine hydrate (B1144303) is frequently used as a hydrogen donor in catalytic transfer hydrogenation reactions. It can be paired with catalysts like Pd/C, Raney Nickel, or even low-cost metals like magnesium or iron to achieve highly selective reduction of nitro compounds under mild, often room temperature, conditions. nih.govresearchgate.netcapes.gov.br

The following table summarizes the characteristics of common catalyst systems for nitro group reduction.

| Catalyst/Reagent System | Typical Conditions | Advantages | Disadvantages | Citations |

| Palladium (Pd/C) | H₂ gas or H-donor (e.g., Hydrazine, Ammonium formate) in a solvent like Ethanol (B145695) or Methanol (B129727). | High activity, clean reactions, generally high yields. | High cost, can reduce other functional groups (e.g., alkenes, dehalogenation). | commonorganicchemistry.comchemicalbook.comnih.gov |

| Tin (Sn/SnCl₂) | Concentrated HCl. | Mild, good chemoselectivity, tolerant of many functional groups. | Stoichiometric amounts of metal required, potentially cumbersome workup to remove tin salts. | commonorganicchemistry.comacs.org |

| Iron (Fe) | Acidic medium (e.g., Acetic Acid, NH₄Cl). | Low cost, environmentally friendly, good for large scale. | Requires acidic conditions, removal of iron sludge can be an issue. | google.comcommonorganicchemistry.comacsgcipr.org |

| Hydrazine (N₂H₄) | Used with a catalyst (e.g., Pd/C, Fe, Mg) in a solvent like Methanol. | Mild conditions (often room temp), high selectivity, avoids flammable H₂ gas. | Hydrazine is toxic and must be handled with care. | nih.govresearchgate.net |

The choice of solvent and precise temperature control are critical variables that can dictate the outcome and efficiency of the synthesis.

Solvent Effects: In nucleophilic aromatic substitution reactions, the solvent plays a crucial role. The kinetics of the reaction of substituted benzenes with piperidine have been studied in various aprotic solvents, including toluene, dioxane, acetonitrile, and nitromethane. rsc.orgdeepdyve.comrsc.org The rate of reaction can be significantly influenced by the solvent's polarity and its ability to stabilize the charged intermediates and transition states. mcmaster.canih.gov For reduction reactions, polar protic solvents such as methanol and ethanol are commonly used as they are effective at dissolving the reagents and facilitating the catalytic process. nih.gov

Temperature Control: Temperature is a critical parameter, especially during the nitration step. The nitration of aromatic rings is a highly exothermic process. acsgcipr.orgnumberanalytics.com The temperature must be carefully controlled, often kept below 50°C, to prevent multiple nitrations and the formation of unwanted by-products. numberanalytics.comlibretexts.orgchemguide.co.ukchemistrysteps.com For SNAr and reduction steps, the temperature is typically optimized to ensure a reasonable reaction rate while minimizing decomposition of reactants or products. Many modern catalytic reduction methods can be performed at or near room temperature. nih.gov

Achieving the correct isomer of the final product depends entirely on controlling the regioselectivity of the aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): In synthetic routes that involve nitration, the directing effects of the substituents already present on the benzene ring are paramount. An activating, ortho-, para-directing group (like an acetamido or piperidinyl group) will direct the incoming nitro group primarily to the positions ortho and para to it. youtube.comlibretexts.org Conversely, a deactivating, meta-directing group (like a nitro group) will direct any subsequent electrophile to the meta position. libretexts.orgchemistrysteps.com A thorough understanding of these electronic effects is essential for designing a synthesis that yields the desired 3-nitroaniline substitution pattern.

Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of the SNAr step is governed by the electronic activation provided by the electron-withdrawing groups. In a precursor like 1-fluoro-2,4-dinitrobenzene, the carbon atom attached to the fluorine (C1) is the most electrophilic site. This is because it is activated by the strong -I and -M effects of the nitro groups at both the ortho (C2) and para (C4) positions, which stabilize the intermediate formed upon nucleophilic attack. nih.gov This ensures that the 4-methylpiperidine selectively displaces the leaving group at the C1 position. researchgate.net

Reaction Mechanisms and Chemical Transformations of 4 4 Methylpiperidin 1 Yl 3 Nitroaniline

Reactivity of the Nitro Group

The nitro group (NO₂) is a powerful functional group that significantly influences the chemical properties of the aromatic ring to which it is attached. Its strong electron-withdrawing nature is central to its reactivity.

One of the most characteristic reactions of aromatic nitro compounds is their reduction to the corresponding amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, often employed to produce aromatic amines that serve as precursors for dyes, pharmaceuticals, and other complex organic molecules. nih.gov

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. google.com The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The general mechanism involves the adsorption of both the nitro compound and hydrogen onto the surface of the catalyst. Common catalysts for this transformation include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on activated carbon (C) or alumina (B75360) (Al₂O₃). mdpi.comresearchgate.net The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino product is formed. The addition of catalytic amounts of compounds like vanadium can prevent the accumulation of hydroxylamine intermediates, leading to purer products. google.com

For structurally similar compounds, specific conditions have been documented. For instance, the reduction of a related nitrophenyl-piperidine derivative was successfully achieved using 10% palladium on carbon in ethanol (B145695) at room temperature under a hydrogen atmosphere. chemicalbook.com

Table 1: Exemplary Conditions for Catalytic Hydrogenation of a Related Nitroaromatic Compound

| Reactant | Catalyst | Solvent | Temperature | Pressure | Time | Yield | Reference |

| 1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine | 10% Pd/C | Ethanol | Room Temp. | 1 atm | 8 h | 99% | chemicalbook.com |

This table presents data for a structurally analogous compound to illustrate typical reaction conditions.

Besides catalytic hydrogenation, the nitro group can be reduced using various chemical reagents. A common method involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst to overcome the kinetic barrier of the reaction. nih.gov Nanoparticles of metals such as gold (Au) and silver (Ag) have proven to be highly effective catalysts for the reduction of nitroanilines by NaBH₄. researchgate.nettaylorandfrancis.com

This reaction is thermodynamically favorable but requires a catalytic surface to facilitate the electron transfer from the borohydride donor to the nitroaniline acceptor. nih.gov The process is readily monitored using UV-Visible spectrophotometry, as the characteristic absorbance of the nitroaniline reactant diminishes upon its conversion to the phenylenediamine product. taylorandfrancis.com Other metal nanoparticles, including copper (Cu), platinum (Pt), and palladium (Pd), have also been employed for this purpose. nih.gov

Table 2: Common Systems for Chemical Reduction of Nitroanilines

| Reducing Agent | Catalyst | Solvent | Key Feature | Reference |

| Sodium Borohydride (NaBH₄) | Gold (Au) Nanoparticles | Water/Methanol (B129727) | High catalytic efficiency | researchgate.net |

| Sodium Borohydride (NaBH₄) | Silver (Ag) Nanoparticles | Water | Readily monitored reaction | taylorandfrancis.com |

| Ammonium (B1175870) formate (B1220265) (HCO₂NH₄) | Cadmium Sulfide (CdS) | Not specified | Photocatalytic reduction under visible light | rsc.org |

This table summarizes common reduction pathways applicable to the nitroaniline moiety.

The nitro group is a potent electron-withdrawing group (EWG), which significantly impacts the electron density and reactivity of the aromatic ring. doubtnut.com It exerts its influence through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect. vaia.comquora.com

Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds. vaia.com

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring, creating resonance structures where a positive charge develops on the ring, particularly at the ortho and para positions relative to the nitro group. quora.com

In 4-(4-methylpiperidin-1-yl)-3-nitroaniline, the nitro group is positioned ortho to the aniline's amino group and meta to the piperidinyl group. This electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene or aniline (B41778). rsc.org Furthermore, the withdrawal of electron density from the amino group's nitrogen atom reduces its lone pair availability, thereby decreasing the basicity of the aniline moiety. vaia.comquora.comvaia.com

Reduction Reactions to Amino Group

Reactivity of the Aniline Moiety

The aniline portion of the molecule, characterized by the amino group (-NH₂) attached to the aromatic ring, has its own distinct reactivity profile, primarily involving reactions at the nitrogen atom and electrophilic substitution on the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. lecturio.com The outcome of EAS reactions on a substituted benzene ring is dictated by the electronic nature of the substituents already present.

In the case of this compound, the ring is trisubstituted:

Amino group (-NH₂): A powerful activating group and an ortho, para-director.

4-Methylpiperidin-1-yl group: An activating group and an ortho, para-director due to the lone pair on the nitrogen atom connected to the ring.

Nitro group (-NO₂): A strong deactivating group and a meta-director.

The directing effects of these groups combine to determine the position of any incoming electrophile. The two activating groups (amino and piperidinyl) will strongly favor substitution at the positions ortho and para to them, while the deactivating nitro group will direct to its meta positions.

Let's analyze the available positions on the ring:

Position 2: Ortho to the -NH₂ group and ortho to the piperidinyl group. This position is highly activated but may be sterically hindered.

Position 5: Ortho to the piperidinyl group and meta to the -NH₂ group. This position is activated.

Position 6: Ortho to the -NH₂ group and meta to the piperidinyl group. This position is also activated.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 1 | Activating | Ortho, Para (to positions 2, 6) |

| Nitro (-NO₂) | 3 | Deactivating | Meta (to positions 5) |

| 4-Methylpiperidin-1-yl | 4 | Activating | Ortho, Para (to positions 3, 5) |

Electrophilic Aromatic Substitution (EAS)

Regioselectivity Considerations and Activating Effects

The reactivity and regioselectivity of the aromatic ring in this compound are governed by the electronic effects of its three substituents: the amino (-NH2) group, the nitro (-NO2) group, and the 4-methylpiperidine-1-yl group.

Amino Group (-NH2): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.

4-Methylpiperidin-1-yl Group: As a tertiary amine attached to the ring, this group is also a strong activator. The nitrogen's lone pair participates in resonance with the benzene ring, increasing electron density and directing electrophilic substitution to the ortho and para positions.

Nitro Group (-NO2): This is a potent deactivating group due to its strong electron-withdrawing nature through both induction and resonance. It directs incoming electrophiles to the meta position.

The interplay of these groups determines the preferred sites for electrophilic aromatic substitution. The available positions on the ring are C2, C5, and C6.

Position C2: ortho to the activating amino group but also ortho to the deactivating nitro group.

Position C5: ortho to the activating piperidinyl group and meta to the deactivating nitro group.

Position C6: ortho to the activating amino group.

The powerful activating effects of the amino and piperidinyl groups generally dominate over the deactivating effect of the nitro group. The orientation of substitution is often directed by these activators. researchgate.net The combined directing influence suggests that positions C5 and C6 are the most probable sites for electrophilic attack, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | 1 | Strongly Activating | Ortho, Para |

| Nitro (-NO₂) | 3 | Strongly Deactivating | Meta |

| 4-Methylpiperidin-1-yl | 4 | Strongly Activating | Ortho, Para |

Protonation Effects under Acidic Conditions

Under acidic conditions, the basic nitrogen atoms of the amino and piperidinyl groups can be protonated. The piperidine (B6355638) nitrogen is generally more basic than the aromatic amino group and is likely to be protonated first.

Protonation dramatically alters the electronic properties of these substituents. The amino group (-NH2) is converted to the ammonium ion (-NH3+), and the piperidinyl nitrogen becomes a quaternary ammonium cation. These positively charged groups are no longer activating; instead, they become powerful deactivating, meta-directing groups. This transformation significantly reduces the reactivity of the aromatic ring towards electrophilic substitution. The pKa of the conjugate acid of the structurally similar 4-chloro-3-nitroaniline (B51477) is 1.90, indicating that protonation of the amino group occurs under strongly acidic conditions. nih.gov

Nucleophilic Character and Reactions of the Amino Group

The primary aromatic amino group at the C1 position possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. uni-muenchen.dersc.org Its nucleophilicity is enhanced by the electron-donating 4-methylpiperidine-1-yl group in the para position but is diminished by the electron-withdrawing nitro group in the meta position. This amino group can participate in a variety of reactions typical for primary anilines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, although this can be difficult to control and may lead to multiple alkylations.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These reactions are fundamental in synthetic chemistry for modifying the aniline portion of the molecule. mdpi.com

Diazotization Reactions for Further Functionalization

As a primary aromatic amine, this compound can undergo diazotization. wikipedia.org This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net

The resulting diazonium group (-N2+) is an excellent leaving group and can be substituted by a wide range of nucleophiles in subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions). This two-step process allows for the introduction of a wide variety of functional groups onto the aromatic ring at the C1 position, including:

Halogens (-F, -Cl, -Br, -I)

Hydroxyl (-OH)

Cyano (-CN)

Hydrogen (-H)

The formation and subsequent reaction of diazonium salts is a versatile strategy for the synthesis of diverse aromatic compounds. nih.govnih.gov

Transformations Involving the Piperidine Ring

Nitrogen Atom Reactivity (e.g., Acylation, Alkylation)

The nitrogen atom within the 4-methylpiperidine (B120128) ring is a secondary amine and is a strong nucleophile. It is generally more basic and more nucleophilic than the aromatic amino group. Consequently, it can readily participate in reactions with electrophiles.

Alkylation: The piperidine nitrogen can be alkylated using alkyl halides in the presence of a base. researchgate.net The choice of solvent and base is crucial for optimizing reaction conditions. Common systems include potassium carbonate in DMF or acetonitrile. researchgate.netgoogle.com

Acylation: Reaction with acylating agents like acid chlorides or anhydrides will readily form an N-acyl derivative (an amide).

Stereochemical Aspects of Ring Conformation

The 4-methylpiperidine ring adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The methyl group at the C4 position will strongly prefer the more sterically favorable equatorial position.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and bonding arrangements within a molecule. By probing the vibrational and rotational energy levels of molecular bonds, these methods generate a unique spectral fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a detailed profile of the functional groups present. For 4-(4-Methylpiperidin-1-yl)-3-nitroaniline, characteristic absorption bands are expected to confirm its structural features.

Key expected vibrational modes include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the aniline (B41778) moiety would be indicated by N-H stretching vibrations, usually appearing as one or two bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylpiperidine ring should appear just below this value. Furthermore, C-N stretching vibrations associated with the aromatic amine and the piperidine (B6355638) ring are expected in the 1250-1360 cm⁻¹ region. The aromatic C=C stretching vibrations would likely produce signals in the 1400-1600 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic Raman signal. Aromatic ring vibrations, especially the "ring-breathing" modes, are also typically strong in Raman spectra. The aliphatic C-H bonds of the methylpiperidine ring would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, type, and electronic environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aniline ring, the methylpiperidine ring, and the methyl group.

The protons on the aromatic ring are expected to appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The protons of the piperidine ring would likely resonate in the upfield region, with the protons on the carbon adjacent to the nitrogen appearing more downfield than the others. The methyl group on the piperidine ring would give rise to a characteristic signal, likely a doublet, in the aliphatic region of the spectrum. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.0 - 8.0 | Multiplets |

| Amine (NH₂) | Variable | Broad Singlet |

| Piperidine (adjacent to N) | ~3.0 - 3.5 | Multiplets |

| Piperidine (other) | ~1.5 - 2.0 | Multiplets |

| Methyl (CH₃) | ~0.9 - 1.2 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, offering a count of the different carbon environments. For this compound, the aromatic carbons are expected to resonate in the downfield region (110-160 ppm). The carbon atom attached to the nitro group would be significantly deshielded and appear at the lower end of this range. The carbons of the methylpiperidine ring would be found in the aliphatic region (20-60 ppm), with the carbons adjacent to the nitrogen appearing more downfield. The methyl carbon would give a signal at the most upfield position.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic and methylpiperidine spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. These advanced techniques are crucial for confirming the precise structure of this compound.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone in the structural elucidation of "this compound," offering precise molecular weight determination and valuable information on its fragmentation pathways.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the target molecule from other compounds with the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally determined value, typically with a mass error in the parts-per-million (ppm) range, thereby confirming the molecular formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Monoisotopic Mass | 235.1321 g/mol |

| Theoretical [M+H]⁺ | 236.1399 m/z |

| Expected Experimental [M+H]⁺ | 236.1401 m/z (example) |

| Expected Mass Error | < 5 ppm |

Note: The expected experimental value is hypothetical and serves as an illustration of typical HRMS accuracy.

Tandem mass spectrometry (MS/MS) provides critical information about the structural connectivity of "this compound" by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the most labile bonds and stable fragments.

For "this compound," the fragmentation is expected to occur at several key locations. Common fragmentation pathways for related structures, such as substituted anilines and piperidine-containing compounds, suggest the following possibilities:

Loss of the nitro group: Cleavage of the C-NO₂ bond can lead to the loss of NO₂ (46 Da).

Cleavage of the piperidine ring: Fragmentation within the 4-methylpiperidine (B120128) ring can occur, leading to various smaller fragments. A characteristic loss would be the neutral loss of the methyl group or cleavage of the C-N bonds within the ring.

Cleavage of the bond between the aniline and piperidine moieties: The C-N bond connecting the piperidine ring to the aniline ring can cleave, separating the two main structural components.

Table 2: Predicted Major Fragmentation Ions in MS/MS of [C₁₂H₁₇N₃O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 236.14 | 190.13 | NO₂ | [M+H-NO₂]⁺ |

| 236.14 | 135.08 | C₆H₁₃N | [M+H - (4-methylpiperidine)]⁺ |

| 236.14 | 98.11 | C₆H₅N₂O₂ | [4-methylpiperidine+H]⁺ |

Note: These m/z values are theoretical and based on predictable fragmentation patterns for similar chemical structures.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation systems.

The UV-Vis spectrum of "this compound" is characterized by strong absorption bands in the ultraviolet and visible regions, which arise from π → π* and n → π* electronic transitions. The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) on the same aromatic ring creates a "push-pull" system. This leads to a significant intramolecular charge transfer (ICT) character in the lowest energy electronic transition. ulisboa.ptchemrxiv.org

This ICT transition is responsible for the compound's color and is typically observed at a longer wavelength (lower energy) compared to the parent aniline or nitrobenzene (B124822) molecules. The position of the absorption maximum (λmax) is sensitive to the solvent polarity, often exhibiting a red shift (bathochromic shift) in more polar solvents due to the stabilization of the more polar excited state.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

| Hexane | ~380-400 | ~15,000 - 20,000 | Intramolecular Charge Transfer (π → π) |

| Ethanol (B145695) | ~400-420 | ~18,000 - 25,000 | Intramolecular Charge Transfer (π → π) |

| Acetonitrile | ~410-430 | ~20,000 - 28,000 | Intramolecular Charge Transfer (π → π*) |

Note: These values are estimations based on data for structurally similar push-pull nitroaniline derivatives.

Near-infrared (NIR) spectroscopy measures the overtone and combination bands of fundamental molecular vibrations, primarily involving C-H, N-H, and O-H bonds. For "this compound," the NIR spectrum would be expected to show characteristic bands related to the aromatic and aliphatic C-H groups, as well as the N-H bonds of the primary amine. acs.orgacs.org The first overtone of the N-H stretching vibrations of the primary aromatic amine would be a key feature. acs.orgacs.org Additionally, combination bands from the various C-H stretching and bending vibrations of the methyl and piperidine groups would be present. While NIR spectra are often complex due to overlapping bands, they can be useful for quantitative analysis and process monitoring.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of "this compound" would provide detailed information on bond lengths, bond angles, and torsional angles.

Based on the crystal structures of related substituted piperidinyl and nitroaniline compounds, it is expected that the piperidine ring would adopt a chair conformation. nih.gov The analysis would also reveal the planarity of the nitroaniline moiety and the dihedral angle between the piperidine ring and the aromatic ring. Furthermore, XRD elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The primary amine and the nitro group are capable of participating in hydrogen bonding, which would likely play a significant role in the supramolecular architecture of the crystal lattice.

Table 4: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Conformation | Piperidine ring in a chair conformation. |

| Intermolecular Forces | N-H···O hydrogen bonds involving the amine and nitro groups. Potential C-H···π interactions. |

| Dihedral Angle | The angle between the mean plane of the aniline ring and the piperidine ring. |

Note: These parameters are predictions based on the analysis of similar molecular structures in the Cambridge Structural Database.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in analytical chemistry, providing high-resolution separation of complex mixtures. For the analysis of this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical, albeit different, roles in its characterization.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like substituted nitroanilines. chromatographyonline.com The technique's versatility allows for the fine-tuning of separation conditions to achieve optimal resolution between the main compound and any process-related impurities or degradation products. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach for a molecule with the polarity and structure of this compound.

Detailed Research Findings:

An effective RP-HPLC method would utilize a non-polar stationary phase (such as C18) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For nitroaniline isomers, successful separation has been achieved using acetonitrile/water or methanol (B129727)/water mobile phases on C18 columns. nih.gov The presence of the nitro group and the aromatic ring in this compound makes it an excellent candidate for UV-Vis detection. The chromophore is expected to have a strong absorbance in the UV region. For instance, 3-nitroaniline (B104315) exhibits a major absorption band around 375 nm. researchgate.net A similar wavelength would likely provide high sensitivity for the target compound. The mobile phase composition can be run under isocratic conditions (constant composition) for simple purity checks or a gradient program (varying composition) to resolve more complex impurity profiles. nih.gov The addition of a small percentage of an acid, such as formic acid, to the mobile phase is often employed to improve peak shape for amine-containing compounds by ensuring consistent protonation. sielc.com

Below is a proposed set of parameters for an HPLC method suitable for the analysis of this compound.

| Parameter | Condition | Rationale/Justification |

|---|---|---|

| Instrument | Standard HPLC System with UV-Vis or Photodiode Array (PDA) Detector | Standard instrumentation for routine purity analysis. A PDA detector offers the advantage of acquiring full UV spectra for peak purity assessment. chromatographyonline.com |

| Column (Stationary Phase) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size | C18 is a versatile, non-polar stationary phase providing good retention and resolution for a wide range of aromatic and moderately polar compounds. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | A common mobile phase system for RP-HPLC. Acetonitrile is a preferred organic modifier, and formic acid helps to achieve sharp, symmetrical peaks for basic compounds like anilines and piperidines. sielc.com |

| Elution Mode | Isocratic (e.g., 60% B) or Gradient (e.g., 30% to 90% B over 20 min) | Isocratic elution is simpler and faster for routine purity checks. nih.gov Gradient elution is superior for separating impurities with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. nih.gov |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. nih.gov |

| Detection Wavelength | ~375 nm | Based on the absorbance maximum of the structurally related 3-nitroaniline, this wavelength should provide high sensitivity and selectivity for the analyte. researchgate.net |

| Injection Volume | 10 µL | A typical injection volume that avoids column overloading while providing a sufficient signal. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a powerful technique for identifying volatile and thermally stable compounds. creative-proteomics.com However, the analysis of compounds like this compound by GC-MS presents challenges. The molecule's polarity, due to the amine and nitro functional groups, and its relatively high molecular weight may lead to poor peak shape and potential thermal degradation in the high-temperature environment of the GC inlet and column. chromatographyonline.comresearchgate.net Nitroaromatic compounds, in particular, can be susceptible to thermal decomposition. dtic.miltamu.edu

Detailed Research Findings:

Despite these challenges, GC-MS analysis can be feasible under carefully optimized conditions. A non-polar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for the analysis of substituted anilines. chem-agilent.comresearchgate.net A key parameter is the injector temperature, which must be high enough to ensure complete volatilization without causing significant degradation of the analyte. nih.gov For polar amines, derivatization is a common strategy to increase volatility and thermal stability, though direct analysis is often attempted first. nih.govnih.govmdpi.com

The mass spectrometer provides structural information based on the compound's fragmentation pattern upon electron ionization (EI). For this compound, the molecular ion peak (M+) would be expected. Key fragmentation pathways would likely involve:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds. chegg.com

Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is a common fragmentation pathway for amines. libretexts.org

Piperidine ring fragmentation: The 4-methylpiperidine ring can undergo characteristic fragmentation, including cleavage to form various charged fragments. nih.govscielo.brwvu.edu

Aniline ring fragmentation: Cleavage of the aromatic ring itself can also occur. researchgate.net

| Parameter | Condition | Rationale/Justification |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) | Standard instrumentation for volatile and semi-volatile compound analysis. creative-proteomics.com |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, low-polarity column suitable for a wide range of aromatic compounds, providing good resolution and thermal stability. chem-agilent.com |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas of choice for GC-MS, providing good efficiency. |

| Injector Temperature | 250 °C | A starting point to balance volatilization against potential thermal degradation. This may require optimization. chem-agilent.com |

| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Final Hold: 280 °C (hold 5 min) | A temperature program designed to elute the compound in a reasonable time while separating it from more volatile impurities. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it passes from the GC column to the MS source. |

| Scan Range | m/z 50 - 400 | A mass range sufficient to capture the molecular ion (expected at m/z 235) and key fragment ions. |

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 235 | [M]⁺ | Molecular Ion |

| 218 | [M - OH]⁺ | Loss of hydroxyl radical, common in ortho-nitro compounds |

| 205 | [M - NO]⁺ | Loss of nitric oxide radical |

| 189 | [M - NO₂]⁺ | Loss of nitro radical |

| 98 | [C₆H₁₂N]⁺ | 4-methylpiperidine fragment from cleavage of C-N bond |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations:

Ab Initio and Semi-Empirical Methods:

Ab Initio methods , which are based on first principles of quantum mechanics without experimental parameters, could provide highly accurate data, albeit at a higher computational expense.

Semi-empirical methods , which use some experimental parameters to simplify calculations, offer a faster but generally less accurate alternative for large molecules.

Spectroscopic Property Predictions:

Computational methods are also invaluable for predicting spectroscopic data. Theoretical calculations can forecast vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and chemical shifts (NMR spectra). Comparing these predicted spectra with experimental data is a standard method for confirming a molecule's structure.

However, at present, detailed findings from these computational methodologies specifically for 4-(4-Methylpiperidin-1-yl)-3-nitroaniline are not available in the public domain. The absence of such research indicates an opportunity for future studies to characterize this compound theoretically, thereby contributing to a deeper understanding of its fundamental chemical properties.

UV-Vis Spectra Simulation

The electronic absorption properties of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT), a widely used method for studying excited states. youtube.com This approach calculates the vertical transition energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The simulation provides the maximum absorption wavelength (λ_max), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

This compound is a "push-pull" system, containing an electron-donating group (the substituted amino group) and an electron-withdrawing group (the nitro group) attached to a π-conjugated system (the benzene (B151609) ring). chemrxiv.orgresearchgate.net This architecture leads to a significant intramolecular charge transfer (ICT) character in its lowest energy electronic transition. chemrxiv.orgresearchgate.net The primary absorption band is expected to arise from a π → π* transition, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

For the parent compound, para-nitroaniline, simulations show a main absorption band resulting from a HOMO→LUMO transition with charge transfer from the amine and benzene ring to the nitro group. chemrxiv.org The presence of the strongly electron-donating 4-methylpiperidine (B120128) group in the target molecule is expected to cause a bathochromic (red) shift in the absorption spectrum compared to simpler nitroanilines, moving the λ_max to a longer wavelength due to a smaller HOMO-LUMO energy gap. researchgate.netnih.gov

| Parameter | Typical Calculated Value (for p-Nitroaniline) | Description |

|---|---|---|

| λ_max (nm) | ~330-380 (gas phase/nonpolar solvent) | Wavelength of maximum absorption |

| Oscillator Strength (f) | > 0.1 | Probability of the electronic transition |

| Major Transition | HOMO → LUMO | Nature of the electron promotion |

| Transition Character | π → π* with ICT | Type of orbitals and charge transfer involved |

Molecular Electronic Property Analysis

Charge Transfer Characteristics

The electronic properties of this compound are dominated by intramolecular charge transfer (ICT). This phenomenon is a direct consequence of its push-pull electronic structure. researchgate.net The aniline (B41778) nitrogen and the attached piperidine (B6355638) ring act as a potent electron-donor group (the "push"), while the nitro group serves as a strong electron-acceptor (the "pull"). The intervening benzene ring facilitates this electronic communication via its π-system.

Computational analysis of the frontier molecular orbitals (FMOs) is key to understanding ICT. For this molecule, the HOMO is expected to be localized primarily over the electron-rich aniline and piperidine moieties. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic ring. asianpubs.org The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter; a smaller gap facilitates the electronic transition and is characteristic of effective ICT systems. researchgate.netnih.gov Upon absorption of light, an electron is promoted from the HOMO to the LUMO, resulting in a significant shift of electron density from the donor side of the molecule to the acceptor side. chemrxiv.org This charge redistribution in the excited state is the essence of ICT. The extent of charge transfer can be quantified using population analysis methods, which calculate the change in atomic charges between the ground and excited states. chemrxiv.org

Polarizability and Hyperpolarizability Studies for Non-linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer are often excellent candidates for non-linear optical (NLO) applications. NLO materials can alter the properties of light passing through them and are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first hyperpolarizability (β).

Computational methods can reliably predict these properties. The large difference in electron density between the donor and acceptor ends of this compound creates a substantial ground-state dipole moment. The ease with which electron density can be shifted from the donor to the acceptor (a hallmark of ICT) leads to high values of polarizability and hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response. Push-pull nitroaromatics are known to exhibit large β values, often significantly greater than that of standard NLO materials like urea. researchgate.net The strong donor capacity of the piperidine group combined with the acceptor strength of the nitro group suggests that this compound would possess a considerable NLO response, making it a molecule of interest for materials science.

| Compound | Property | Typical Calculated Value (esu) | Significance |

|---|---|---|---|

| Urea (Reference) | β₀ | ~0.3 x 10⁻³⁰ | Standard NLO material for comparison |

| p-Nitroaniline | β₀ | ~9 x 10⁻³⁰ | Prototypical push-pull NLO molecule |

| Analogous Push-Pull Systems | β₀ | > 5 x 10⁻³⁰ | Indicates a strong NLO response |

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces that connect reactants to products. A key aspect of this is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is defined mathematically as a first-order saddle point on the potential energy surface. masterorganicchemistry.com Locating the TS allows for the calculation of the activation energy (Ea), which is the primary determinant of the reaction rate.

A plausible reaction involving a nitroaniline derivative is Nucleophilic Aromatic Substitution (S_NAr). tandfonline.combyjus.com In such a reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, like the nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

A computational study of an S_NAr reaction would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants, products, and any intermediates.

Transition State Search: Employing algorithms to locate the saddle point structure connecting the reactant/intermediate and intermediate/product.

Frequency Calculation: A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the carbon-leaving group bond and the formation of the carbon-nucleophile bond.

By mapping these critical points, a reaction energy profile can be constructed, providing a detailed, quantitative picture of the reaction mechanism, including its feasibility and kinetics. masterorganicchemistry.com

Hirshfeld Surface Analysis and Intermolecular Interactions

For this compound, a Hirshfeld surface analysis would be expected to reveal the significance of various non-covalent interactions. Given the molecular structure, prominent interactions would likely include:

H···H Contacts: Due to the abundance of hydrogen atoms on the methyl and piperidine groups, as well as the aniline ring, hydrogen-hydrogen contacts are expected to be a major contributor to the crystal packing. In similar crystal structures, these contacts can comprise a significant percentage of the Hirshfeld surface. nih.gov

O···H/H···O Contacts: The presence of the nitro group (NO₂) introduces strong hydrogen bond acceptors (oxygen atoms), while the amine group (NH₂) provides a hydrogen bond donor. These are expected to form significant intermolecular hydrogen bonds, which are often visible as distinct red spots on the dnorm mapped Hirshfeld surface. nih.govresearchgate.netnih.gov

C···H/H···C Contacts: These weaker interactions also play a role in stabilizing the crystal structure. nih.gov

N···H/H···N and C···N/N···C Contacts: Interactions involving the nitrogen atoms of the nitro and amine groups, as well as the piperidine ring, would also be anticipated. nih.gov

π-π Stacking: The presence of the aromatic aniline ring could lead to π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. nih.gov

The analysis provides a quantitative breakdown of these interactions, offering a deeper understanding of the supramolecular assembly of the compound in its solid state. mdpi.commdpi.com

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative Example based on Similar Compounds)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 35 - 45 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 5 - 10 |

| C···C (π-π) | 3 - 7 |

| N···H/H···N | 2 - 5 |

| Other | Balance |

Note: This data is illustrative, based on typical values for similar organic molecules, and represents the expected distribution of intermolecular contacts for this compound.

Advanced Applications in Functional Materials and Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The functional group arrangement of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline—specifically the primary aromatic amine ortho to a nitro group—makes it a highly valuable precursor for constructing more complex molecular frameworks.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and ortho-substituted nitroanilines are classic starting materials for their synthesis. The aniline (B41778) and nitro functionalities in this compound are suitably positioned to undergo cyclization reactions.

A primary application is in the synthesis of benzimidazoles . The general synthesis involves the reduction of the nitro group to a second amine, forming an ortho-diamine. This intermediate can then be condensed with various reagents like aldehydes, carboxylic acids, or their derivatives to form the fused imidazole (B134444) ring. The presence of the 4-methylpiperidine (B120128) substituent would yield a series of 5- or 6-(4-methylpiperidin-1-yl)benzimidazoles, a scaffold that is explored for various pharmacological activities. For instance, related piperidinyl-benzimidazole scaffolds have been investigated as inhibitors for biological targets like the NLRP3 inflammasome. nih.gov

Furthermore, the reactivity of the aniline nitrogen allows for its use in building other heterocyclic systems such as quinoxalines, phenazines, or other fused heterocycles, depending on the chosen reaction partner and conditions.

Precursor for Advanced Organic Scaffolds

Beyond simple heterocycles, this compound serves as a precursor for advanced organic scaffolds, which are complex molecular architectures designed for specific functions, particularly in drug discovery. The combination of a rigid aromatic core and a non-planar, saturated heterocyclic piperidine (B6355638) ring provides a three-dimensional structure that is often sought after in modern medicinal chemistry.

The piperidine moiety itself is a key pharmacophore found in numerous approved drugs. Its incorporation into a larger scaffold influences solubility, lipophilicity, and metabolic stability, while also providing a vector for exploring chemical space. Scaffolds derived from this precursor can be elaborated through reactions targeting the aniline or nitro groups, or by modifications of the aromatic ring itself, to create libraries of compounds for high-throughput screening. For example, similar nitro-substituted morpholino- and piperidino- aza-heterocycles have been used as key intermediates in the synthesis of biologically active compounds, including potential anticancer agents. researchgate.netmdpi.com

Potential in Functional Materials Science

The electronic structure of this compound, characterized by a potent electron-donating group and a strong electron-withdrawing group, makes it and its derivatives promising candidates for functional organic materials.

Non-linear Optical (NLO) Properties of Related Systems

The molecule belongs to the class of "push-pull" systems, which are known to exhibit significant second- and third-order non-linear optical (NLO) properties. In this system, the 4-(4-methylpiperidin-1-yl)amino group acts as a strong electron donor (the "push"), while the nitro group serves as a powerful electron acceptor (the "pull"). This arrangement, conjugated through the benzene (B151609) ring, creates a molecule with a large ground-state dipole moment and significant charge transfer upon electronic excitation.

Chromophoric and Electronic Structure Considerations for Dye/Pigment Precursors

The same push-pull electronic structure responsible for potential NLO properties also makes this compound a strong chromophore (a color-bearing compound). The intense color of many nitroaniline derivatives, typically ranging from yellow to orange-red, is due to the ICT electronic transition occurring in the visible region of the electromagnetic spectrum. nih.gov

This compound is a valuable precursor for the synthesis of azo dyes and pigments. nbinno.comnbinno.com The primary aromatic amine can be diazotized (converted to a diazonium salt) and then coupled with various electron-rich aromatic compounds (coupling components) to form highly colored azo compounds (-N=N-). The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner. The 4-methylpiperidine group can enhance the solubility of the resulting dye in organic media and can also influence its lightfastness and thermal stability. Related nitroanilines are fundamental building blocks in the pigment industry. nbinno.comresearchgate.net

Advanced Methodologies in Synthesis and Characterization

The preparation and analysis of this compound employ a range of standard and advanced chemical techniques.

A plausible and efficient synthesis route involves the nucleophilic aromatic substitution (SNAr) reaction. Starting with a di-substituted benzene ring activated by the nitro group, such as 4-chloro-2-nitroaniline (B28928) or 4-fluoro-2-nitroaniline, the halogen at the 4-position is readily displaced by 4-methylpiperidine. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with a base to neutralize the HX by-product. Advanced methodologies such as microwave-assisted heating or flow chemistry could be employed to significantly reduce reaction times and improve yields.

The characterization of the molecule relies on a suite of spectroscopic and analytical methods to confirm its structure and purity. The following table summarizes the key techniques and the information they provide.

| Technique | Abbreviation | Information Obtained | Expected Observations for this compound |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Provides detailed information on the carbon-hydrogen framework and the chemical environment of each atom. | Distinct signals for aromatic protons, piperidine ring protons, and the methyl group. ¹³C NMR would show unique peaks for each carbon atom. |

| Mass Spectrometry | MS | Determines the exact molecular weight and provides information on the fragmentation pattern, confirming the molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₂H₁₇N₃O₂. |

| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups based on their vibrational frequencies. | Characteristic stretches for N-H (aniline), C-H (aliphatic and aromatic), C=C (aromatic), and strong asymmetric/symmetric stretches for the N-O bonds of the nitro group. |

| UV-Visible Spectroscopy | UV-Vis | Measures electronic transitions. Crucial for studying the chromophoric properties and the intramolecular charge transfer (ICT) band. | Strong absorption in the visible or near-UV region, characteristic of the ICT band in push-pull nitroanilines. |

| Single-Crystal X-ray Diffraction | XRD | Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. This is an advanced technique for unambiguous structure determination. | Would reveal the planarity of the nitroaniline system and the conformation (e.g., chair) of the 4-methylpiperidine ring. |